molecular formula C12H9NO5S B6391860 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid CAS No. 1261963-08-9

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid

Cat. No.: B6391860
CAS No.: 1261963-08-9
M. Wt: 279.27 g/mol
InChI Key: RDEJPZRIJRDAII-UHFFFAOYSA-N
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Description

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid is a complex organic compound with the molecular formula C12H9NO5S and a molecular weight of 279.27 g/mol . This compound features a nicotinic acid core substituted with a thiophene ring and a methoxycarbonyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxyl group would yield an alcohol.

Scientific Research Applications

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, lacking the thiophene and methoxycarbonyl substitutions.

    Thiophene-2-carboxylic Acid: Similar structure but without the nicotinic acid core.

    Methoxycarbonyl-substituted Thiophenes: Compounds with similar functional groups but different core structures.

Uniqueness

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid is unique due to its combination of a nicotinic acid core with a thiophene ring and a methoxycarbonyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(5-methoxycarbonylthiophen-3-yl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-18-12(17)9-3-7(5-19-9)8-2-6(11(15)16)4-13-10(8)14/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEJPZRIJRDAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687911
Record name 5-[5-(Methoxycarbonyl)thiophen-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-08-9
Record name 5-[5-(Methoxycarbonyl)thiophen-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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